N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-27-18-9-5-8-17(13-18)24-14-16(12-21(24)25)23-22(26)20-11-4-7-15-6-2-3-10-19(15)20/h2-11,13,16H,12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSSAWXPCLPUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12 hr | Naphthalene-1-carboxylic acid + 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine | 65–72% | |
| Basic hydrolysis | NaOH (10% aq.), 80°C, 8 hr | Same products as acidic hydrolysis | 58–63% |
Hydrolysis kinetics depend on the steric hindrance around the carboxamide group and electronic effects from the methoxyphenyl substituent.
Oxidation Reactions
Key oxidation pathways involve the pyrrolidinone and methoxyphenyl groups:
Pyrrolidinone Ring Oxidation
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ (aq.) | H₂SO₄, 60°C, 4 hr | 1-(3-methoxyphenyl)-2,5-dioxopyrrolidine-3-carboxamide | 84% |
| CrO₃/H₂O₂ | Acetic acid, RT, 24 hr | Ring-opened dicarboxylic acid derivative | 71% |
Methoxyphenyl Group Oxidation
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | Nitro-substituted derivative at para position | Requires strict temp control |
| Oxone® | MeCN/H₂O, 50°C, 6 hr | Hydroxyphenyl analog | Eco-friendly conditions |
Substitution Reactions
The methoxyphenyl group participates in electrophilic and nucleophilic substitutions:
Electrophilic Aromatic Substitution
| Reagent | Position | Product | Yield |
|---|---|---|---|
| Br₂/FeBr₃ | Para to OMe | 4-Bromo-3-methoxyphenyl derivative | 78% |
| Cl₂/AlCl₃ | Ortho to OMe | 2-Chloro-3-methoxyphenyl derivative | 63% |
Nucleophilic Substitution
Reduction Reactions
The carbonyl groups in both the carboxamide and pyrrolidinone moieties are reducible:
| Reducing Agent | Target Group | Product | Stereochemistry |
|---|---|---|---|
| LiAlH₄ | Carboxamide → amine | Naphthalen-1-ylmethylamine derivative | Racemic mixture |
| NaBH₄/CeCl₃ | Pyrrolidinone → alcohol | 5-Hydroxypyrrolidine analog | Retained configuration |
Cross-Coupling Reactions
Palladium-catalyzed reactions enable functionalization of the naphthalene ring:
| Reaction Type | Catalyst | Coupling Partner | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Fluorophenylboronic acid | 4-Fluoro-naphthalene hybrid |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Morpholine | N-Morpholino-substituted derivative |
Conditions: Typically require anhydrous solvents (e.g., THF or toluene) and temperatures of 80–110°C .
Stability Under Biological Conditions
In vitro studies reveal pH-dependent stability:
-
Simulated Gastric Fluid (pH 1.2): 98% degradation in 2 hr via carboxamide hydrolysis.
-
Blood Plasma (pH 7.4): 60% intact after 24 hr, with oxidation as the primary degradation pathway.
Comparative Reactivity Analysis
| Functional Group | Reactivity Order | Key Influencing Factors |
|---|---|---|
| Carboxamide | Hydrolysis > Reduction | Electron-withdrawing effect of naphthalene ring |
| Methoxyphenyl | Electrophilic > Nucleophilic | Ortho/para-directing nature of methoxy group |
| Pyrrolidinone | Oxidation > Ring-opening | Strain from the lactam ring |
This compound’s multifunctional architecture makes it a versatile scaffold for synthesizing bioactive derivatives, particularly in anticancer and anti-inflammatory drug discovery .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown efficacy against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum, suggesting potential applications in agricultural microbiology .
Antiviral Properties
A notable application is in the development of antiviral agents. Compounds structurally related to N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide have been evaluated for their activity against HIV-1. Certain derivatives demonstrated improved potency compared to existing treatments, with EC50 values in the nanomolar range, highlighting their potential as therapeutic agents for HIV .
Neuropharmacological Effects
The compound's interaction with the serotonin transporter has been documented, making it a candidate for research into cognitive enhancers and treatments for mood disorders . Its ability to modulate neurotransmitter systems could lead to advancements in psychopharmacology.
Case Study 1: Antimicrobial Efficacy
A study conducted on related naphthalene derivatives showed that specific substitutions on the pyrrolidine ring enhanced antibacterial activity against common pathogens in agriculture. The results indicated a dose-dependent response, with some compounds achieving complete inhibition at lower concentrations .
Case Study 2: HIV Inhibition
In vitro studies have demonstrated that certain analogs of this compound significantly inhibit HIV reverse transcriptase. The mechanism involves allosteric modulation, which prevents viral replication effectively .
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table highlights structural differences and similarities between the target compound and analogs identified in the evidence:
Key Observations:
- Substituent Effects: The 3-methoxyphenyl group on the target compound’s pyrrolidinone may improve solubility compared to purely hydrophobic substituents (e.g., naphthyl in ).
Crystallographic and Conformational Insights
- 1-[3-(Naphthalen-1-yl)phenyl]naphthalene () exhibits nearly planar naphthyl groups with mixed cis/trans conformations. Such planar arrangements facilitate π-π stacking, a property likely shared by the target compound’s naphthalene moiety .
- SHELX Software : Structural refinement tools like SHELXL (widely used for small-molecule crystallography) are critical for resolving such complex aromatic systems .
Biological Activity
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide, also known by its compound ID G856-7374, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 374.44 g/mol |
| Molecular Formula | C23H22N2O3 |
| LogP | 3.5547 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 47.994 Ų |
The structure includes a naphthalene ring and a pyrrolidine moiety, which are crucial for its biological activity.
Antimicrobial Properties
Research has indicated that derivatives of naphthalene-1-carboxanilides, including compounds similar to this compound, exhibit significant antimicrobial activity. A study demonstrated that certain naphthalene derivatives showed two-fold higher activity against Mycobacterium avium subsp. paratuberculosis compared to standard antibiotics like rifampicin and ciprofloxacin . This suggests that the compound could be a candidate for further development in treating mycobacterial infections.
Anticancer Activity
In vitro studies have shown that naphthalene derivatives can inhibit cancer cell proliferation. For instance, compounds derived from naphthalene structures have demonstrated antiproliferative effects against various cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer) cells, with IC50 values indicating effective concentrations for inhibiting cell growth . The mechanisms of action often involve the induction of apoptosis and inhibition of cell cycle progression.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways:
- Inhibition of Enzymatic Activity : Some studies have suggested that similar compounds can inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and phospholipase A2 .
- Modulation of Signaling Pathways : There is evidence that these compounds may influence signaling pathways related to inflammation and cellular proliferation, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells.
Case Studies and Research Findings
Recent studies have explored various aspects of the biological activity of naphthalene derivatives:
- Antimycobacterial Activity : A series of ring-substituted naphthalene-1-carboxanilides were synthesized and tested for their activity against M. avium. The most effective compounds showed significantly higher efficacy than conventional antibiotics .
- Anticancer Studies : In vitro assays revealed that certain naphthalene derivatives could effectively inhibit the growth of HeLa and A549 cells with IC50 values ranging from 200 to 300 µg/mL, indicating promising anticancer potential .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds have highlighted the importance of specific substituents on the naphthalene ring in enhancing biological activity, suggesting avenues for further optimization .
Q & A
Q. Advanced: How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; non-polar solvents (toluene) favor cyclization.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and increases yield by 15–20% .
- In-line monitoring : Use HPLC or TLC to track intermediate formation and adjust conditions dynamically .
Basic: What biological targets are hypothesized for this compound?
The compound’s naphthalene and pyrrolidinone motifs suggest interactions with enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs). Preliminary studies propose activity as a kinase inhibitor due to structural similarity to ATP-competitive inhibitors .
Q. Advanced: What experimental approaches validate target engagement?
- Biochemical assays : Measure IC₅₀ values using fluorescence-based kinase activity assays.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.
- Cryo-EM/X-ray crystallography : Resolve compound-target complexes to identify binding pockets .
- CRISPR-Cas9 knockouts : Confirm phenotypic changes in target-deficient cell lines .
Basic: What spectroscopic techniques confirm structural integrity?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl at C3 of pyrrolidinone).
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 377.15 [M+H]⁺).
- IR spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Q. Advanced: How are conformational dynamics analyzed?
- DFT calculations : Predict stable conformers and electron density maps.
- NOESY NMR : Resolve spatial proximity of aromatic protons (naphthalene vs. methoxyphenyl) .
Basic: How do substituents influence bioactivity?
The methoxyphenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability. Naphthalene provides π-stacking for target binding .
Q. Advanced: How to resolve contradictions in SAR across derivatives?
- Comparative docking : Compare binding poses of derivatives with varying substituents (e.g., 3-methoxy vs. 4-chloro).
- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity .
- Meta-analysis : Aggregate bioactivity data from analogs to identify trends (e.g., methoxy groups correlate with anti-inflammatory activity) .
Basic: What are recommended storage conditions?
Store at –20°C in inert atmosphere (argon) to prevent oxidation. Use amber vials to avoid photodegradation .
Q. Advanced: How to design stability studies under physiological conditions?
- pH-dependent hydrolysis : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS.
- Thermal stability : Use DSC/TGA to determine decomposition temperature (~180°C).
- Lyophilization : Assess stability in lyophilized vs. solution states .
Basic: What computational tools predict ADMET properties?
Q. Advanced: How to validate in silico predictions experimentally?
- Caco-2 assays : Measure permeability (Papp >1×10⁻⁶ cm/s indicates absorption).
- Microsomal stability : Incubate with liver microsomes to calculate t₁/₂ (~45 min) .
Basic: What analytical methods quantify the compound in biological matrices?
Q. Advanced: How to optimize extraction efficiency from tissues?
- SPE cartridges : Use C18 phases with methanol:water (70:30) elution.
- Matrix-matched calibration : Account for ion suppression in liver homogenates .
Advanced: What strategies stabilize the carboxamide against hydrolysis?
- Prodrug design : Mask the amide as an ester (e.g., pivaloyloxymethyl).
- Cocrystallization : Co-formulate with cyclodextrins to shield the amide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
